molecular formula C8H9BrO2S B3352474 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane CAS No. 479196-49-1

2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane

Cat. No.: B3352474
CAS No.: 479196-49-1
M. Wt: 249.13 g/mol
InChI Key: YJVGVDPVGGHSBR-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane (CAS 479196-49-1) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This brominated, dioxolane-protected thiophene compound is a versatile synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds for drug discovery campaigns. Its primary research value lies in its role as a key precursor in the exploration of novel therapeutic agents. A significant application documented in scientific literature is its use in Suzuki cross-coupling reactions to synthesize aromatic aldehydes that serve as core subunits for potent small-molecule inhibitors . These inhibitors are specifically designed to target the pore-forming protein perforin, a key effector of the immune system's cytotoxic response . By facilitating the development of perforin inhibitors, this compound contributes to advanced research in immunology, with potential applications in managing autoimmune diseases, preventing transplant rejection, and mitigating graft-versus-host disease . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVGVDPVGGHSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692984
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479196-49-1
Record name 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane typically involves the following steps:

    Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-5-methylthiophene-2-carboxylic acid.

    Formation of the dioxolane ring: The brominated product is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: De-brominated products or modified thiophene derivatives.

Scientific Research Applications

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.

    Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated system of the thiophene ring, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The 1,3-dioxolane ring in the target compound enhances solubility compared to non-cyclic ethers, whereas the 1,3,2-dioxaborolane in the boron-containing analog (CAS 942070-02-2) enables participation in cross-coupling reactions . Substitution with electron-withdrawing groups (e.g., bromine, chlorine) on the thiophene ring increases electrophilicity, facilitating nucleophilic aromatic substitution.

Biological Activity :

  • Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibit antimicrobial properties , suggesting that substitution of the dioxolane ring with heterocycles (e.g., oxadiazole, triazole) may enhance bioactivity. The target compound’s lack of nitrogen-containing rings likely limits similar applications.

Synthetic Utility :

  • The boron-containing analog is critical in Suzuki-Miyaura reactions for constructing biaryl systems , whereas the target compound’s dioxolane group may serve as a protecting group for carbonyls or as a solubilizing tag in multistep syntheses.

Physicochemical Properties

  • Polarity: The dioxolane ring imparts higher polarity than purely aromatic systems (e.g., unsubstituted thiophene) but lower than hydroxylated analogs. This is comparable to the fluorinated phenoxy derivative (CAS 1443349-96-9), where fluorine’s electronegativity further modulates solubility .

Biological Activity

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane is a heterocyclic compound notable for its unique structure, which includes a thiophene ring and a dioxolane ring . This combination contributes to its potential biological activities, particularly in medicinal chemistry and materials science. The compound's structure suggests various applications, including its role as a building block in drug development and its utility in organic electronics.

  • Molecular Formula : C10H9BrO2S
  • Molecular Weight : 259.14 g/mol
  • CAS Number : 479196-49-1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological targets, which can include enzymes and receptors. The presence of the bromine atom and the thiophene moiety enhances its binding affinity and specificity.

The mechanism of action is influenced by the compound's structural features:

  • Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with neurotransmitter receptors, potentially impacting neurological functions.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Neurological Disorders : It has been explored as a building block for drugs targeting conditions such as Alzheimer's disease due to its ability to penetrate the blood-brain barrier.
  • Anticancer Activity : Preliminary investigations suggest that compounds similar to this compound may exhibit anticancer properties by disrupting mitotic processes in cancer cells.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of thiophene compounds exhibited significant inhibition against specific cancer cell lines, suggesting that this compound may have similar effects .
  • High-throughput Screening : In a high-throughput screening assay for HSET inhibitors (a target in cancer therapy), related compounds showed promising results with micromolar potency . This indicates potential for further development in anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Inhibits cell proliferation in cancer cell lines
Neurological Impact Potential modulator of neurotransmitter receptors
Enzyme Inhibition Possible inhibitor of key metabolic enzymes

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane, and how can reaction conditions be optimized for high yield?

The synthesis typically involves acid-catalyzed reactions, such as the condensation of 1,3-dioxolane with brominated thiophene derivatives. For example, analogous compounds like 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane are synthesized using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions . Key factors for optimization include:

  • Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may require reflux setups to avoid volatility losses.
  • Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. What analytical techniques are employed to confirm the structural identity and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify the dioxolane ring (δ ~4.9–5.2 ppm for acetal protons) and bromothiophene substituents (δ ~6.8–7.5 ppm for aromatic protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and bond lengths. For example, monoclinic systems (space group P2₁) are common for dioxolane derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 291.03 g/mol for C₈H₈BrO₂S) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as an electrophilic site, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki reactions : Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, yielding derivatives for structure-activity studies.
  • Mechanistic insights : The electron-withdrawing effect of bromine stabilizes transition states, accelerating oxidative addition in catalytic cycles .

Q. What strategies are used to resolve contradictions in crystallographic data, such as enantiomorph-polarity ambiguity?

  • Rogers’s η parameter : Estimates chirality but may fail for near-centrosymmetric structures.
  • Flack’s x parameter : Based on twin-component scattering, this method is more robust for polarity determination in non-centrosymmetric crystals .
  • SHELX refinement : Iterative least-squares refinement with SHELXL adjusts occupancy and thermal parameters to resolve disorder .

Q. How does this compound interact with biological targets, and what methodologies assess its therapeutic potential?

  • Enzyme inhibition assays : Fluorescence-based or calorimetric methods (e.g., ITC) measure binding affinity to kinases or proteases.
  • Cellular studies : Cytotoxicity screening (MTT assays) and apoptosis markers (e.g., caspase-3 activation) evaluate anticancer potential.
  • Molecular docking : Computational models (AutoDock Vina) predict interactions with receptor active sites, guiding structural modifications .

Methodological Considerations

Q. What challenges arise in synthesizing halogenated dioxolane derivatives, and how are they mitigated?

  • Halogen instability : Bromine may undergo elimination under basic conditions. Mitigation involves using anhydrous solvents and inert atmospheres.
  • Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., -OMe) ensures precise halogen placement .

Q. How are spectroscopic and crystallographic data integrated to resolve structural ambiguities?

  • Combined NMR/X-ray analysis : NMR confirms solution-phase conformation, while X-ray data validate solid-state packing. Discrepancies (e.g., rotational barriers) are resolved via DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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